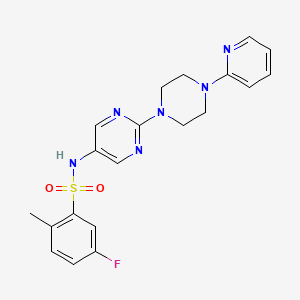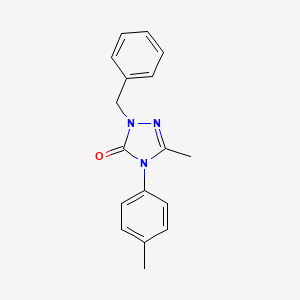
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one, also known as 2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one, is an organic compound that has been studied extensively in recent years due to its potential applications in medicine and other areas. This compound has been found to have various biological activities, including antibacterial, antifungal, and antiviral properties. It has also been used in the synthesis of other compounds with potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one is not yet fully understood. However, it is believed that it works by blocking the action of enzymes involved in the synthesis of proteins and other molecules, which in turn prevents the growth and replication of bacteria, fungi, and viruses.
Biochemical and Physiological Effects
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to have anti-inflammatory, anti-cancer, and anti-HIV-1 protease inhibitor properties. It has also been found to have cytotoxic effects on certain cell lines, as well as to have an effect on the metabolism of certain drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. In addition, it is relatively inexpensive and can be used in a wide range of experiments. However, there are some limitations to its use in laboratory experiments, such as its toxicity and the fact that it is not water soluble.
Orientations Futures
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one has a wide range of potential future applications. For example, it could be used to develop new drugs for the treatment of cancer, HIV-1, and other diseases. It could also be used to develop new antibiotics or other antimicrobial agents. In addition, it could be used to develop new methods for synthesizing other compounds with potential therapeutic applications. Finally, it could be used to develop new methods for synthesizing other compounds with potential industrial applications.
Méthodes De Synthèse
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 2-benzyl-4-methylphenol with 1,2,4-triazole in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, 2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one, in high yield. Other methods of synthesis include the reaction of 4-methylphenol with 1,2,4-triazole, the reaction of 2-benzyl-4-methylphenol with 1,2,4-triazole in the presence of an acid, and the reaction of 4-methylphenol with 1,2,4-triazole in the presence of an acid.
Applications De Recherche Scientifique
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-oneethyl-4-(4-methylphenyl)-1,2,4-triazol-3-one has been studied extensively in recent years due to its potential applications in medicine and other areas. It has been found to have various biological activities, including antibacterial, antifungal, and antiviral properties. In addition, it has been used in the synthesis of other compounds with potential therapeutic applications. For example, it has been used in the synthesis of an anti-inflammatory agent, a potential cancer drug, and a potential HIV-1 protease inhibitor.
Propriétés
IUPAC Name |
2-benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-8-10-16(11-9-13)20-14(2)18-19(17(20)21)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRBBCHHTKHCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN(C2=O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

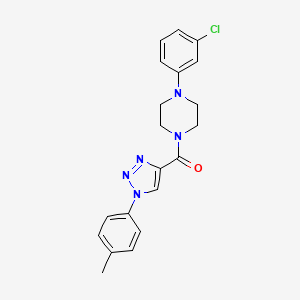
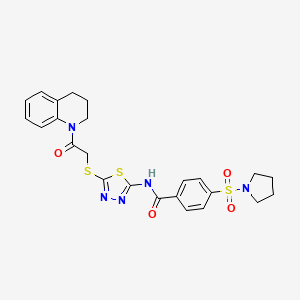
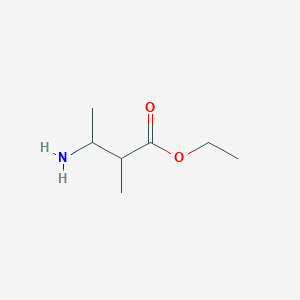

![7-butyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2879144.png)
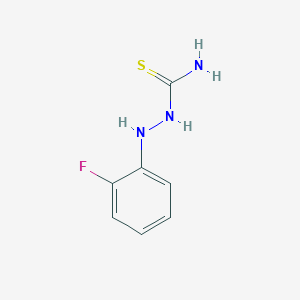
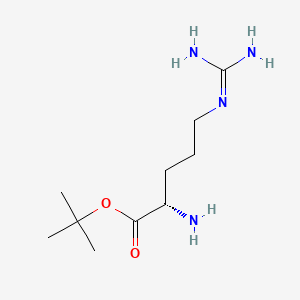
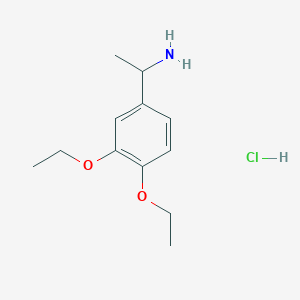

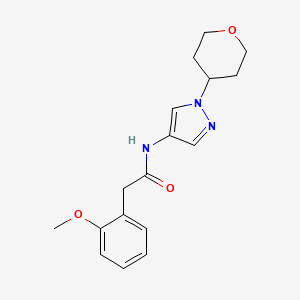
![2-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2879153.png)
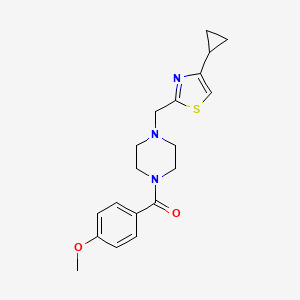
![2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2879155.png)
